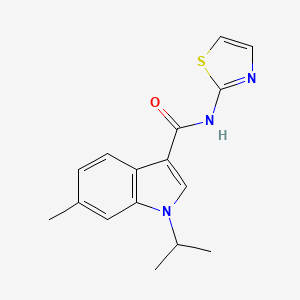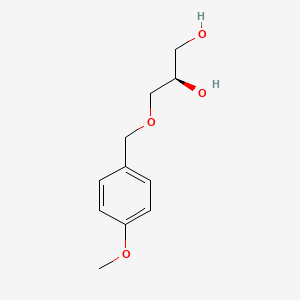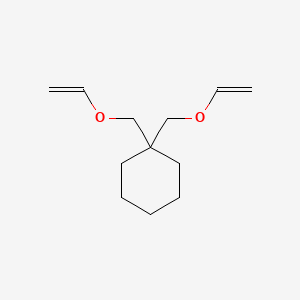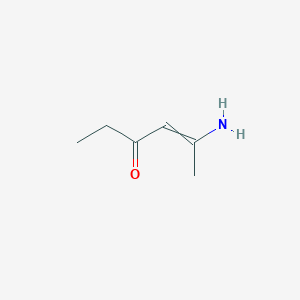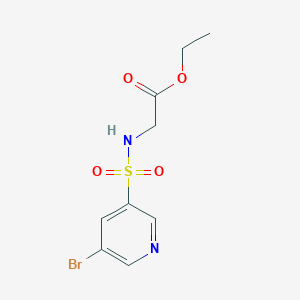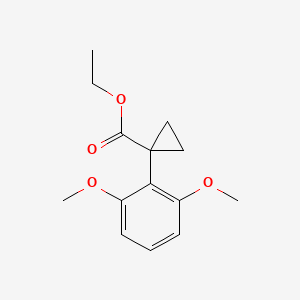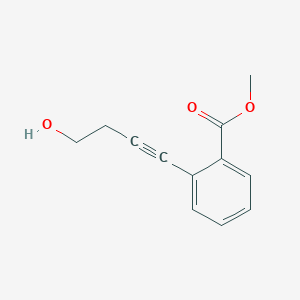
Methyl 2-(4-hydroxybut-1-yn-1-yl)benzoate
Overview
Description
Methyl 2-(4-hydroxybut-1-yn-1-yl)benzoate is an organic compound with the molecular formula C12H12O3. It is a derivative of benzoic acid and features a hydroxybutynyl group attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(4-hydroxybut-1-yn-1-yl)benzoate can be synthesized through several methods. One common approach involves the reaction of methyl 2-iodobenzoate with 4-hydroxybut-1-yne in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, with the use of a base such as potassium carbonate to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-hydroxybut-1-yn-1-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The triple bond in the butynyl group can be reduced to a double or single bond.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of methyl 2-(4-oxobut-1-ynyl)benzoate.
Reduction: Formation of methyl 2-(4-hydroxybut-1-enyl)benzoate or methyl 2-(4-hydroxybutyl)benzoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(4-hydroxybut-1-yn-1-yl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for antifolate drugs.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 2-(4-hydroxybut-1-ynyl)benzoate depends on its specific application. In medicinal chemistry, it may act as an inhibitor by binding to specific enzymes or receptors, thereby blocking their activity. The hydroxybutynyl group can interact with active sites of enzymes, leading to inhibition of their function. The exact molecular targets and pathways involved vary depending on the specific context of its use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(4-hydroxybut-1-ynyl)benzoate
- Methyl 2-(4-hydroxybut-1-enyl)benzoate
- Methyl 2-(4-hydroxybutyl)benzoate
Uniqueness
Methyl 2-(4-hydroxybut-1-yn-1-yl)benzoate is unique due to the presence of the hydroxybutynyl group at the 2-position of the benzene ring. This specific structural feature imparts distinct reactivity and properties compared to its analogs. For example, the triple bond in the butynyl group allows for unique reactions such as cycloaddition, which are not possible with the corresponding alkenyl or alkyl derivatives .
Properties
Molecular Formula |
C12H12O3 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
methyl 2-(4-hydroxybut-1-ynyl)benzoate |
InChI |
InChI=1S/C12H12O3/c1-15-12(14)11-8-3-2-6-10(11)7-4-5-9-13/h2-3,6,8,13H,5,9H2,1H3 |
InChI Key |
HBFKNFAKAYGJKA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C#CCCO |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

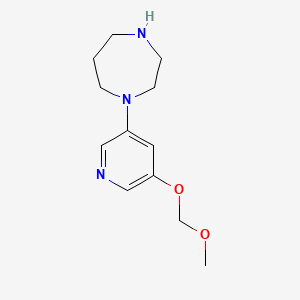
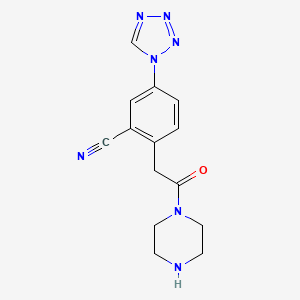


![(2-Ethyl-1,8-dioxaspiro[4.5]decan-2-yl)methanol](/img/structure/B8584767.png)

